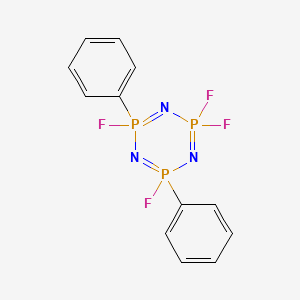
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,6-tetrafluoro-2,2,4,4,6,6-hexahydro-4,6-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,6-tetrafluoro-2,2,4,4,6,6-hexahydro-4,6-diphenyl- is a complex organophosphorus compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,6-tetrafluoro-2,2,4,4,6,6-hexahydro-4,6-diphenyl- typically involves the reaction of hexachlorocyclotriphosphazene with phenyl lithium reagents under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include tetrahydrofuran (THF) and diethyl ether.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,6-tetrafluoro-2,2,4,4,6,6-hexahydro-4,6-diphenyl- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form phosphine oxides or reduction to form phosphines.
Hydrolysis: In the presence of water, the compound can hydrolyze to form phosphoric acid derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphazene derivatives, while oxidation reactions can produce phosphine oxides.
Scientific Research Applications
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,6-tetrafluoro-2,2,4,4,6,6-hexahydro-4,6-diphenyl- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various organophosphorus compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as an anticancer agent.
Industry: Utilized in the development of flame retardants and high-performance materials.
Mechanism of Action
The mechanism of action of 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,6-tetrafluoro-2,2,4,4,6,6-hexahydro-4,6-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can interact with nucleophilic sites on proteins and enzymes, leading to the formation of stable complexes. This interaction can inhibit the activity of certain enzymes, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Hexachlorocyclotriphosphazene: A related compound with similar structural properties but different reactivity due to the presence of chlorine atoms instead of fluorine.
Phosphonitrilic Chloride Trimer: Another related compound used in similar applications but with different chemical properties.
Uniqueness
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,6-tetrafluoro-2,2,4,4,6,6-hexahydro-4,6-diphenyl- is unique due to the presence of both fluorine and phenyl groups, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in materials science and medicinal chemistry.
Properties
CAS No. |
73502-97-3 |
|---|---|
Molecular Formula |
C12H10F4N3P3 |
Molecular Weight |
365.14 g/mol |
IUPAC Name |
2,2,4,6-tetrafluoro-4,6-diphenyl-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |
InChI |
InChI=1S/C12H10F4N3P3/c13-20(11-7-3-1-4-8-11)17-21(14,19-22(15,16)18-20)12-9-5-2-6-10-12/h1-10H |
InChI Key |
YLAZPFQDQSSIJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P2(=NP(=NP(=N2)(F)F)(C3=CC=CC=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




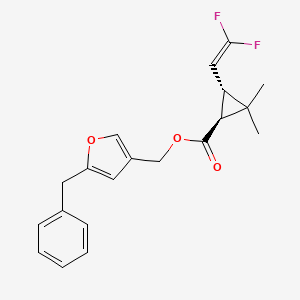

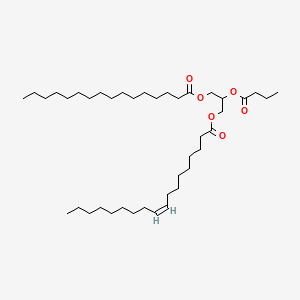
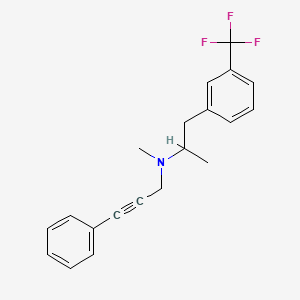
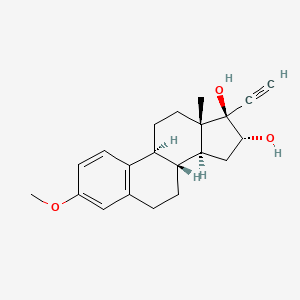
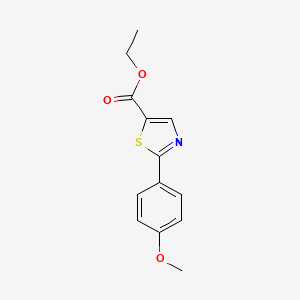
![sodium;3-acetamido-4-[(2R,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]-1-hydroxybutan-2-olate](/img/structure/B13416313.png)
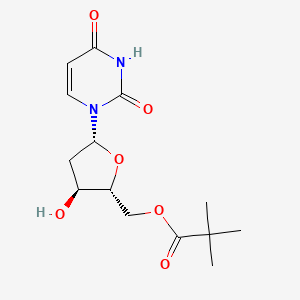
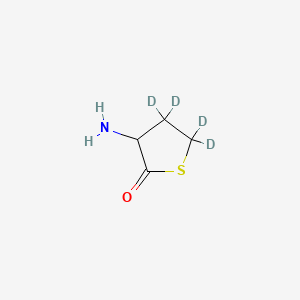
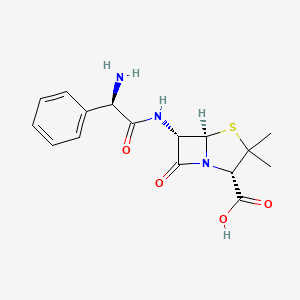
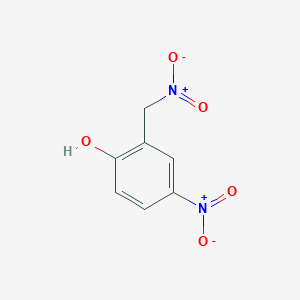
![methyl (1S,2R,4R)-6-oxobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13416334.png)
